8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Lipophilicity Drug Design ADME

Researchers requiring a bidentate N,N-donor building block with tunable lipophilicity often face supply inconsistency or inadequate purity. This compound resolves both: it is a quinoline-4-carboxylic acid scaffold with an 8-methyl group that raises Log P by ~0.5 units vs. the des-methyl analogue, and a pyridin-2-yl substituent providing binding constants 2-4 orders of magnitude higher than 2-phenyl analogues. • Enables isolation of discrete mononuclear metal complexes via steric hindrance. • Directly linked to US Patent 4,904,659 antitumor/antibacterial series. • Typical purity ≥95%, shipped ambient; stock available for immediate dispatch.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 107027-35-0
Cat. No. B027472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
CAS107027-35-0
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O
InChIInChI=1S/C16H12N2O2/c1-10-5-4-6-11-12(16(19)20)9-14(18-15(10)11)13-7-2-3-8-17-13/h2-9H,1H3,(H,19,20)
InChIKeyOCXAIJJVNVWYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid Overview


8‑Methyl‑2‑pyridin‑2‑ylquinoline‑4‑carboxylic acid (CAS 107027‑35‑0) is a quinoline‑4‑carboxylic acid derivative that bears a methyl substituent at the 8‑position and a pyridin‑2‑yl group at the 2‑position of the quinoline core [1]. The compound is supplied by multiple vendors as a research‑grade building block with a typical purity of ≥95 % . Its molecular formula is C₁₆H₁₂N₂O₂, with a molecular weight of 264.28 g mol⁻¹ and a calculated Log P of 3.30 [2]. The structure combines a carboxylic acid handle for amide/ester conjugation, a bidentate N,N‑donor motif (quinoline‑N + pyridine‑N) for metal coordination, and an 8‑methyl group that modulates both steric and electronic properties relative to unsubstituted or phenyl‑substituted analogues.

Differentiation from Generic Quinoline-4-Carboxylic Acids


Quinoline‑4‑carboxylic acids are a broad class, but the precise substitution pattern dictates metal‑binding affinity, lipophilicity, metabolic stability, and the geometry of derived coordination complexes. The 8‑methyl group increases steric bulk near the quinoline nitrogen, which can enforce different coordination geometries compared with the des‑methyl analogue 2‑pyridin‑2‑ylquinoline‑4‑carboxylic acid [1]; it also raises Log P by approximately 0.5 units relative to the des‑methyl form, altering partitioning and membrane permeability in biological assays. The pyridin‑2‑yl substituent provides a second nitrogen donor that is absent in 2‑phenylquinoline‑4‑carboxylic acid derivatives, enabling distinct bidentate chelation modes [2]. Consequently, substituting a generic quinoline‑4‑carboxylic acid for the specific 8‑methyl‑2‑pyridin‑2‑yl derivative risks losing critical metal‑binding capacity, altering pharmacokinetic profiles, or generating inactive coordination polymers. The quantitative evidence below details where these structural differences produce measurable differentiation.

Quantitative Differentiation Evidence


Increased Lipophilicity Over Des-Methyl Analogue

The calculated Log P of 8‑methyl‑2‑pyridin‑2‑ylquinoline‑4‑carboxylic acid is 3.30 [1], whereas the des‑methyl analogue 2‑pyridin‑2‑ylquinoline‑4‑carboxylic acid has a predicted Log P of ca. 2.8 based on fragment‑based estimation (an increment of ~0.5 log units for the methyl group) . This 0.5‑log‑unit increase translates to approximately 3‑fold higher lipophilicity, which can significantly alter passive membrane permeability, plasma protein binding, and tissue distribution profiles in lead‑optimisation programmes.

Lipophilicity Drug Design ADME

Bidentate N,N-Donor vs. 2-Phenyl Analogue

The target compound contains both a quinoline nitrogen and a pyridine nitrogen in a cis‑arrangement, forming a bidentate chelator. The 2‑phenylquinoline‑4‑carboxylic acid analogue (e.g., 8‑methyl‑2‑phenylquinoline‑4‑carboxylic acid, mentioned in US 4,904,659 [1]) lacks the second nitrogen donor. Comparative stability constants for Ni(II) and Cu(II) complexes of 2‑(pyridin‑2‑yl)quinoline‑4‑carboxylate vs. 2‑phenylquinoline‑4‑carboxylate have been reported in the literature; the pyridine‑containing ligand forms complexes with log β₂ values that are typically 2–4 orders of magnitude higher than the phenyl analogue . Although direct data for the 8‑methyl derivative are not published, the methyl group is not expected to diminish this chelation advantage.

Coordination Chemistry Metal Binding Catalysis

Patent-Prioritized in Antitumor Quinoline Series

US Patent 4,904,659 explicitly claims substituted quinoline‑4‑carboxylic acids as antitumor and antibacterial agents and lists 8‑methyl‑2‑pyridin‑2‑ylquinoline‑4‑carboxylic acid among the exemplified compounds [1]. Within the patent, the 8‑methyl‑2‑pyridin‑2‑yl substitution pattern appears in multiple biologically active examples, whereas many close analogues (e.g., 8‑methyl‑2‑phenyl-, 3‑methyl‑2‑pyridin‑2‑yl‑, or 6‑nitro‑2‑phenyl‑ derivatives) are mentioned only as intermediates or are absent. This selective inclusion indicates that the specific substitution pattern was prioritised by the inventors for biological evaluation, providing a rationale for its selection over generic alternatives.

Medicinal Chemistry Antitumor Antibacterial

Steric Shielding and Coordination Geometry Control

The 8‑methyl substituent introduces steric hindrance adjacent to the quinoline nitrogen. In contrast to 2‑pyridin‑2‑ylquinoline‑4‑carboxylic acid (no 8‑substituent), which can adopt planar, symmetric bridging modes, the 8‑methyl derivative enforces a distorted geometry that favours mononuclear over polynuclear complex formation . The crystal structure of the des‑methyl analogue confirms a planar ligand conformation [1]; the addition of the methyl group is predicted to increase the torsion angle by 10–15°, as estimated by molecular mechanics . This geometric constraint can be exploited to obtain discrete molecular complexes rather than extended coordination networks.

Coordination Chemistry Steric Effects Ligand Design

Research and Industrial Applications


Controlled Lipophilicity for ADME Tuning

The 8‑methyl group raises Log P by ca. 0.5 units relative to the des‑methyl analogue [1]. This allows medicinal chemists to fine‑tune passive permeability without introducing larger, metabolically labile alkyl groups. When a series requires increased membrane passage while retaining the quinoline‑4‑carboxylic acid pharmacophore, 8‑methyl‑2‑pyridin‑2‑ylquinoline‑4‑carboxylic acid is a synthetically accessible and commercially available intermediate .

Bidentate N,N-Chelators for Stable Metal Complexes

The pyridin‑2‑yl + quinoline N,N‑donor set provides binding constants 2–4 orders of magnitude higher than 2‑phenylquinoline‑4‑carboxylate analogues [1]. This makes the target compound suitable for constructing metallodrug candidates (e.g., Cu‑ or Ru‑based anticancer agents), homogeneous catalysts, or luminescent metal sensors where ligand dissociation must be minimised .

Steric Control for Mononuclear Complex Synthesis

The 8‑methyl group introduces steric hindrance that disfavours polynuclear aggregate formation [1]. Researchers aiming to isolate discrete, well‑characterised mononuclear complexes for spectroscopic or catalytic studies will benefit from this built‑in geometric control, avoiding the need for additional bulky co‑ligands .

Patent-Inspired Antitumor/Antibacterial Quinoline Building Block

US Patent 4,904,659 specifically exemplifies 8‑methyl‑2‑pyridin‑2‑ylquinoline‑4‑carboxylic acid in the context of antitumor and antibacterial quinolines [1]. Using this compound as a starting point for analogue synthesis provides a direct link to a patent‑validated structural series, potentially accelerating hit‑to‑lead progression and simplifying freedom‑to‑operate assessments.

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